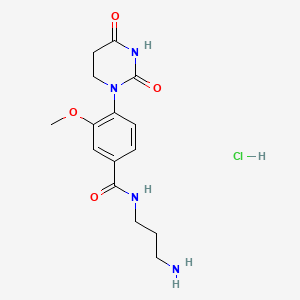
N-(3-Aminopropyl)-4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-aminopropyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with an aminopropyl group, a diazinan-1-yl moiety, and a methoxy group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 3-methoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Aminopropyl Group: The aminopropyl group can be introduced via nucleophilic substitution reactions, where a suitable aminopropyl halide reacts with the benzamide intermediate.
Incorporation of the Diazinan-1-yl Moiety: The diazinan-1-yl group is introduced through a cyclization reaction involving a suitable precursor, such as a diamine, under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The diazinan-1-yl moiety can be reduced to form secondary amines.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(3-aminopropyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-aminopropyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide
- N-(3-aminopropyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid
Uniqueness
N-(3-aminopropyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
N-(3-Aminopropyl)-4-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-3-methoxybenzamide hydrochloride is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C14H18N4O3·HCl
- Molecular Weight : 318.78 g/mol
This compound exhibits several biological activities primarily through its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic potential.
- Antiproliferative Effects : Studies have indicated that this compound can induce apoptosis in cancer cells, suggesting its role as an anticancer agent.
- Modulation of Receptor Activity : It may interact with specific receptors that regulate cellular signaling pathways, influencing cell growth and differentiation.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study conducted on human breast cancer cell lines, this compound demonstrated significant antiproliferative effects. The compound was administered at varying concentrations (0-100 µM), resulting in a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.
Case Study 2: Enzyme Inhibition
Another study focused on the compound's ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. The IC50 value was determined to be approximately 25 µM, indicating moderate inhibitory activity compared to standard DHFR inhibitors.
Toxicological Profile
While the biological activity is promising, it is essential to consider the toxicological implications. Preliminary toxicity studies indicate that at higher concentrations (greater than 100 µM), the compound may exhibit cytotoxic effects on normal cells, necessitating further investigation into its safety profile.
Properties
Molecular Formula |
C15H21ClN4O4 |
|---|---|
Molecular Weight |
356.80 g/mol |
IUPAC Name |
N-(3-aminopropyl)-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C15H20N4O4.ClH/c1-23-12-9-10(14(21)17-7-2-6-16)3-4-11(12)19-8-5-13(20)18-15(19)22;/h3-4,9H,2,5-8,16H2,1H3,(H,17,21)(H,18,20,22);1H |
InChI Key |
OWBALVVWGMCFLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NCCCN)N2CCC(=O)NC2=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















